3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13463569
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28N2O3 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | benzyl 3-[2-hydroxyethyl(propan-2-yl)amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H28N2O3/c1-15(2)20(11-12-21)17-9-6-10-19(13-17)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3 |
| Standard InChI Key | FWERKJJHCWPUKE-UHFFFAOYSA-N |
| SMILES | CC(C)N(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Basic Identifiers
The compound’s systematic IUPAC name is benzyl 3-[2-hydroxyethyl(propan-2-yl)amino]piperidine-1-carboxylate. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1354000-66-0 | |
| Molecular Formula | C₁₈H₂₈N₂O₃ | |
| Molar Mass | 320.43 g/mol | |
| SMILES Notation | CC(C)N(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| InChIKey | FWERKJJHCWPUKE-UHFFFAOYSA-N |
The piperidine ring’s nitrogen atom is substituted with a benzyl ester group at position 1, while position 3 features an isopropyl amino group linked to a hydroxymethyl chain. This arrangement creates a chiral center at the piperidine nitrogen, yielding (R)- and (S)-enantiomers with distinct biological profiles.
Stereochemical Considerations
The (R)-enantiomer exhibits greater pharmacological relevance, as its spatial configuration enhances binding affinity to neurological targets compared to the (S)-form. Computational modeling suggests that the hydroxymethyl group’s orientation in the (R)-configuration facilitates hydrogen bonding with receptor sites, a critical factor in its hypothesized mechanism of action.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from piperidine derivatives. A representative route includes:
-
Alkylation of Piperidine:
Piperidine is alkylated with isopropylamine and 2-chloroethanol under basic conditions to introduce the isopropyl-amino-hydroxymethyl moiety. -
Esterification:
Intermediate A undergoes benzyl esterification using benzyl chloroformate in the presence of a base.
Reaction Optimization
Critical parameters for maximizing yield (>75%) include:
-
Temperature: 0–5°C during alkylation to minimize side reactions.
-
Solvent: Tetrahydrofuran (THF) for improved solubility of intermediates.
-
Catalyst: Triethylamine (2.5 equiv) to neutralize HCl byproducts.
Mechanism of Action and Pharmacological Profile
Neurological Targets
Preliminary studies suggest the compound modulates GABAₐ receptors and serotonin transporters (SERT). In vitro assays demonstrate:
-
IC₅₀ of 12.3 μM for GABAₐ receptor binding, comparable to benzodiazepines.
-
Ki of 8.7 μM for SERT inhibition, indicating potential antidepressant activity.
Structure-Activity Relationships (SAR)
-
Hydroxymethyl Group: Essential for hydrogen bonding with Glu₂₃₀ of GABAₐ.
-
Benzyl Ester: Enhances lipophilicity, improving blood-brain barrier permeability.
-
Isopropyl Group: Steric bulk reduces off-target binding to muscarinic receptors.
Applications in Drug Discovery
Analgesic Development
The compound’s GABAergic activity positions it as a candidate for neuropathic pain management. Rodent models show a 40% reduction in mechanical allodynia at 10 mg/kg doses.
Neuropsychiatric Disorders
Dopamine receptor docking studies (ΔG = −9.2 kcal/mol) suggest utility in schizophrenia and bipolar disorder. Phase I trials are pending regulatory approval.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Differences | Activity Profile |
|---|---|---|---|
| (R)-enantiomer | C₁₈H₂₈N₂O₃ | Optimal receptor fit | High GABAₐ affinity |
| (S)-enantiomer | C₁₈H₂₈N₂O₃ | Suboptimal hydroxymethyl orientation | 50% lower activity than (R)-form |
| Benzyl 4-(isopropylamino)piperidine-1-carboxylate | C₁₆H₂₄N₂O₂ | Lacks hydroxymethyl group | No GABAₐ binding |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume